Cas no 24514-32-7 (2'-Deoxy-N3-methyluridine)

2'-Deoxy-N3-methyluridine is a modified nucleoside derivative where the N3 position of the uracil base is methylated. This structural alteration enhances its stability and resistance to enzymatic degradation, making it valuable for nucleic acid research and therapeutic applications. The methyl group at N3 can influence base-pairing interactions, offering potential utility in antisense oligonucleotide design or as a probe for studying DNA repair mechanisms. Its compatibility with standard phosphoramidite chemistry allows for seamless incorporation into oligonucleotides. The compound is particularly useful for investigating the effects of methylation on nucleic acid structure and function, providing insights into epigenetic modifications and their biological roles.
2'-Deoxy-N3-methyluridine structure
2'-Deoxy-N3-methyluridine structure
Product Name:2'-Deoxy-N3-methyluridine
CAS No:24514-32-7
MF:C10H14N2O5
MW:242.228562831879
CID:288130
PubChem ID:13845047
Update Time:2025-06-07

2'-Deoxy-N3-methyluridine Chemical and Physical Properties

Names and Identifiers

    • Uridine,2'-deoxy-3-methyl- (8CI,9CI)
    • 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2,4-dione
    • 3-Methyl-2'-deoxyuridine
    • 3-Methyldeoxyuridine
    • 1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • 2'-Deoxy-3-methyluridine
    • SCHEMBL16348682
    • CHEMBL448128
    • DTXSID40947405
    • 1-[(2R, 4S, 5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methylpyrimidine-2, 4-dione
    • n3-methyl-2'-deoxyuridine
    • 24514-32-7
    • 1-(2-Deoxypentofuranosyl)-3-methylpyrimidine-2,4(1H,3H)-dione
    • Uridine, 2'-deoxy-3-methyl-
    • 2'-Deoxy-N3-methyluridine
    • Inchi: 1S/C10H14N2O5/c1-11-8(15)2-3-12(10(11)16)9-4-6(14)7(5-13)17-9/h2-3,6-7,9,13-14H,4-5H2,1H3/t6-,7+,9+/m0/s1
    • InChI Key: ZTSLSWUGHMGGCM-LKEWCRSYSA-N
    • SMILES: O1[C@H](CO)[C@H](C[C@@H]1N1C=CC(N(C)C1=O)=O)O

Computed Properties

  • Exact Mass: 242.09027155g/mol
  • Monoisotopic Mass: 242.09027155g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 2
  • Complexity: 370
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.4
  • Topological Polar Surface Area: 90.3Ų

2'-Deoxy-N3-methyluridine Pricemore >>

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2'-Deoxy-N3-methyluridine Suppliers

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(CAS:24514-32-7)N3-Methyl-2'-deoxyuridine
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Purity:97%
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Additional information on 2'-Deoxy-N3-methyluridine

Introduction to 2'-Deoxy-N3-methyluridine (CAS No: 24514-32-7)

2'-Deoxy-N3-methyluridine, with the chemical formula C₉H₁₀N₂O₄, is a nucleoside analog that has garnered significant attention in the field of pharmaceutical and biochemical research. This compound, identified by its CAS number 24514-32-7, is a derivative of uridine, featuring a modified sugar moiety and a methylated nitrogen at the N3 position. Its unique structural properties make it a valuable tool in synthetic biology, drug development, and therapeutic applications.

The significance of 2'-Deoxy-N3-methyluridine lies in its ability to mimic natural nucleosides while introducing specific modifications that can enhance stability, bioavailability, and pharmacological activity. This has led to its exploration in various therapeutic contexts, particularly in the treatment of viral infections and as a potential component in gene therapy vectors.

In recent years, 2'-Deoxy-N3-methyluridine has been studied for its antiviral properties. Its structural similarity to natural nucleosides allows it to be incorporated into viral RNA during replication, thereby inhibiting viral propagation. Notably, research has focused on its potential use against RNA viruses such as influenza and hepatitis C. The methyl group at the N3 position contributes to increased resistance to enzymatic degradation, making it a promising candidate for prolonged therapeutic effects.

One of the most compelling applications of 2'-Deoxy-N3-methyluridine is in the field of nucleic acid-based therapies. Its stability and compatibility with nucleic acids make it an ideal candidate for use in antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs). These therapeutic modalities rely on precise targeting of genetic sequences to modulate gene expression. The incorporation of 2'-Deoxy-N3-methyluridine into these molecules can enhance their stability and reduce immunogenicity, improving treatment outcomes.

Furthermore, 2'-Deoxy-N3-methyluridine has been investigated for its role in cancer therapy. Preclinical studies suggest that it can inhibit the growth of certain cancer cells by disrupting RNA synthesis and interfering with key signaling pathways. Its ability to selectively target malignant cells while minimizing toxicity to healthy tissues makes it an attractive option for developing novel anticancer agents.

The synthesis of 2'-Deoxy-N3-methyluridine involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic methodologies have been developed to improve yield and purity, ensuring that the final product meets pharmaceutical-grade standards. These advancements have enabled researchers to produce sufficient quantities of 2'-Deoxy-N3-methyluridine for both laboratory studies and clinical trials.

In clinical settings, 2'-Deoxy-N3-methyluridine is being evaluated in phase I/II trials for various indications. The results from these trials are crucial for determining its safety profile and efficacy. Early findings indicate that it well-tolerated with minimal side effects, which is a significant advantage over some existing treatments. However, further research is needed to fully understand its long-term effects and optimal dosing regimens.

The future prospects of 2'-Deoxy-N3-methyluridine are promising, with ongoing research exploring new applications and formulations. Innovations in drug delivery systems may enhance its bioavailability and targeted action, potentially revolutionizing treatments for viral infections and genetic disorders. Collaborative efforts between academia and industry are essential to accelerate the translation of laboratory discoveries into clinical practice.

In conclusion,2'-Deoxy-N3-methyluridine (CAS No: 24514-32-7) represents a significant advancement in nucleoside chemistry with broad implications for medicine and biotechnology. Its unique structural features and functional properties make it a versatile tool for therapeutic development. As research continues to uncover new applications, this compound is poised to play a pivotal role in addressing some of the most challenging medical conditions.

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